molecular formula C20H15ClN4O3 B13868317 phenyl {2-chloro-4-[(5-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)oxy]phenyl}carbamate

phenyl {2-chloro-4-[(5-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)oxy]phenyl}carbamate

Cat. No.: B13868317
M. Wt: 394.8 g/mol
InChI Key: IDHMEDWHBHCXKB-UHFFFAOYSA-N
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Description

Phenyl N-[2-chloro-4-(5-methylpyrrolo[3,2-d]pyrimidin-4-yl)oxyphenyl]carbamate is a complex organic compound with potential applications in various scientific fields. This compound features a phenyl group, a chlorinated aromatic ring, and a pyrrolopyrimidine moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phenyl N-[2-chloro-4-(5-methylpyrrolo[3,2-d]pyrimidin-4-yl)oxyphenyl]carbamate typically involves multiple steps:

    Formation of the pyrrolopyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Coupling with phenyl carbamate: The final step involves coupling the chlorinated pyrrolopyrimidine with phenyl carbamate under conditions that promote nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Phenyl N-[2-chloro-4-(5-methylpyrrolo[3,2-d]pyrimidin-4-yl)oxyphenyl]carbamate can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Both nucleophilic and electrophilic substitution reactions are possible, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution with sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine.

Scientific Research Applications

Phenyl N-[2-chloro-4-(5-methylpyrrolo[3,2-d]pyrimidin-4-yl)oxyphenyl]carbamate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which phenyl N-[2-chloro-4-(5-methylpyrrolo[3,2-d]pyrimidin-4-yl)oxyphenyl]carbamate exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Phenyl N-[2-chloro-4-(pyrrolo[3,2-d]pyrimidin-4-yl)oxyphenyl]carbamate: Lacks the methyl group, which could affect its reactivity and biological activity.

    Phenyl N-[2-chloro-4-(5-methylpyrrolo[3,2-d]pyrimidin-4-yl)oxyphenyl]urea: Contains a urea group instead of a carbamate, potentially altering its chemical properties and applications.

Uniqueness

Phenyl N-[2-chloro-4-(5-methylpyrrolo[3,2-d]pyrimidin-4-yl)oxyphenyl]carbamate is unique due to its specific combination of functional groups and structural features. This uniqueness can lead to distinct chemical reactivity and biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C20H15ClN4O3

Molecular Weight

394.8 g/mol

IUPAC Name

phenyl N-[2-chloro-4-(5-methylpyrrolo[3,2-d]pyrimidin-4-yl)oxyphenyl]carbamate

InChI

InChI=1S/C20H15ClN4O3/c1-25-10-9-17-18(25)19(23-12-22-17)27-14-7-8-16(15(21)11-14)24-20(26)28-13-5-3-2-4-6-13/h2-12H,1H3,(H,24,26)

InChI Key

IDHMEDWHBHCXKB-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC2=C1C(=NC=N2)OC3=CC(=C(C=C3)NC(=O)OC4=CC=CC=C4)Cl

Origin of Product

United States

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